6-Chloro-3-indolyl beta-D-glucuronide sodium salt 6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Brand Name: Vulcanchem
CAS No.: 216971-56-1
VCID: VC2856833
InChI: InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
SMILES: C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Molecular Formula: C14H13ClNNaO7
Molecular Weight: 365.7 g/mol

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

CAS No.: 216971-56-1

Cat. No.: VC2856833

Molecular Formula: C14H13ClNNaO7

Molecular Weight: 365.7 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-indolyl beta-D-glucuronide sodium salt - 216971-56-1

Specification

CAS No. 216971-56-1
Molecular Formula C14H13ClNNaO7
Molecular Weight 365.7 g/mol
IUPAC Name sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
Standard InChI Key CJBOHCDHSUOGKP-CYRSAHDMSA-M
Isomeric SMILES C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
SMILES C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Canonical SMILES C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

The compound possesses specific physical and chemical properties that contribute to its effectiveness as a chromogenic substrate.

PropertySpecificationSource
CAS Number216971-56-1
Molecular FormulaC₁₄H₁₃ClNNaO₇
Molecular Weight365.7 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, DMSO
PurityMin. 95%
FormPowder
IUPAC Namesodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Structural Attributes

The structural configuration of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt consists of a 6-chloro-indolyl group linked to a beta-D-glucuronic acid moiety through a glycosidic bond, with the carboxylic acid group present as a sodium salt . This specific structural arrangement facilitates its interaction with beta-glucuronidase enzyme and subsequent colorimetric reaction.

Mechanism of Action

The functionality of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt centers on its role as a chromogenic substrate for beta-glucuronidase. When this enzyme is present, the following reaction cascade occurs:

Enzymatic Hydrolysis

6-Chloro-3-indolyl beta-D-glucuronide sodium salt interacts with its target enzyme, beta-glucuronidase, serving as a substrate for hydrolysis. The enzyme catalyzes the cleavage of the glycosidic bond between the indolyl moiety and the glucuronic acid component.

Color Development

Upon hydrolysis, the compound releases 6-chloro-3-indole and D-glucuronic acid. The liberated 6-chloro-3-indole subsequently forms a salmon-colored precipitate, which serves as a visual indicator of beta-glucuronidase activity . This distinctive color change allows researchers to detect and measure enzymatic activity in biological samples with precision.

Factors Affecting Reaction Efficiency

Several environmental factors can influence the reaction efficiency:

  • pH optimum: The reaction typically performs best under physiological conditions (pH 7.0-7.5)

  • Temperature: Optimal activity occurs at approximately 37°C

  • Light sensitivity: The compound exhibits sensitivity to light, necessitating protective measures during storage and use

Applications in Scientific Research

6-Chloro-3-indolyl beta-D-glucuronide sodium salt demonstrates versatility across numerous scientific applications, making it a valuable tool in various research fields.

Molecular Biology and Biochemistry

In molecular biology and biochemistry, the compound serves multiple functions:

  • Detection of beta-glucuronidase activity in biological samples

  • Monitoring enzyme kinetics and substrate specificity

  • Studying glucuronidation pathways involved in drug metabolism and detoxification

Biomedical Research

In biomedical research contexts, applications include:

  • Investigation of inflammation processes through detection of beta-D-glucuronidase activity in inflamed tissues

  • Drug discovery research, particularly for compounds affecting glucuronidation pathways

  • Study of xenobiotic metabolism and detoxification mechanisms

Advanced Biotechnology Applications

Recent biotechnological applications extend to:

  • Coating magnetic particles for detection and amplification of nucleic acid sequences

  • Development of novel diagnostic tools for bacterial detection

  • Creation of reporter systems for gene expression studies

Comparison with Similar Compounds

6-Chloro-3-indolyl beta-D-glucuronide sodium salt belongs to a family of chromogenic substrates used for detecting enzymatic activity. Understanding its similarities and differences with related compounds provides valuable context for optimal application selection.

Comparison with Cyclohexylammonium Salt Variant

The compound exists in multiple salt forms, including the cyclohexylammonium salt variant:

FeatureSodium Salt FormCyclohexylammonium Salt Form
CAS Number216971-56-1138182-20-4
Molecular Weight365.7 g/mol442.9 g/mol
Solubility ProfileHigher water solubilityGreater DMSO solubility
Color ProducedSalmon-colored precipitateSalmon-colored precipitate
Primary ApplicationsBroad spectrum applicationsHistochemical analysis

Sources:

Comparison with Other Beta-Glucuronidase Substrates

Comparison with other chromogenic substrates for beta-glucuronidase:

CompoundColor ProducedPrimary ApplicationsDistinctive Features
6-Chloro-3-indolyl beta-D-glucuronide sodium saltSalmon/RoseBroad spectrum, molecular biologyLight sensitive, high water solubility
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium saltBlueHistochemical analysisHigher stability in solution
5-Bromo-6-chloro-3-indolyl-beta-D-glucuronideMagentaSpecialized histochemistryDifferent substituents on indole ring

Sources:

Synthesis and Production Methods

Synthetic Routes

The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt involves several strategic steps:

  • Reaction of 6-chloro-3-indolyl with beta-D-glucuronic acid under specific conditions

  • Formation of the sodium salt through careful pH adjustment and isolation procedures

  • Purification to achieve the required minimum purity of 95%

Industrial Production Considerations

Industrial-scale production incorporates additional considerations:

  • Stringent quality control measures to ensure consistent purity and performance

  • Specialized packaging to protect the light-sensitive compound

  • Stability testing under various environmental conditions to establish shelf-life parameters

Current Research and Future Directions

Recent Research Developments

Recent scientific investigations have expanded the applications of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt:

  • Novel roles in detecting and amplifying nucleic acid sequences when coating magnetic particles

  • Potential applications in disrupting hsp90 function and inhibiting its interaction with client proteins

  • Use in prevention of aluminum surface corrosion through binding mechanisms

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